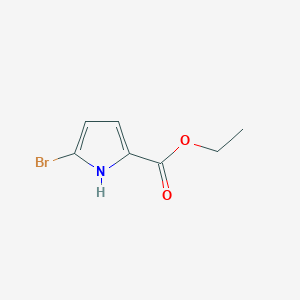

Ethyl 5-bromo-1H-pyrrole-2-carboxylate

描述

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, DMSO-d₆):

- Ethyl group: δ 1.29 ppm (t, J=7.1 Hz, 3H, CH₃), δ 4.27 ppm (q, J=7.1 Hz, 2H, CH₂)

- Pyrrole protons: δ 6.91–7.49 ppm (m, 2H, H-3 and H-4), δ 12.64 ppm (s, 1H, NH).

- Bromine substitution deshields adjacent protons, causing upfield shifts compared to non-halogenated analogs.

13C NMR (126 MHz, DMSO-d₆):

- Carbonyl carbon: δ 160.50 ppm (C=O)

- Aromatic carbons: δ 124.29 ppm (C-5), δ 125.59 ppm (C-3), δ 131.79 ppm (C-4).

- Ethyl carbons: δ 14.74 ppm (CH₃), δ 60.68 ppm (CH₂).

Table 2: Characteristic NMR chemical shifts

| Group | 1H Shift (ppm) | 13C Shift (ppm) |

|---|---|---|

| Ethyl CH₃ | 1.29 | 14.74 |

| Ethyl CH₂ | 4.27 | 60.68 |

| Pyrrole C=O | - | 160.50 |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI+) mass spectrometry shows:

Figure 1: Dominant fragmentation pathways

- C-O bond cleavage : Ethyl group elimination (-46 Da).

- Decarboxylation : CO₂ loss (-44 Da) from the carboxylate.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) calculations predict:

Molecular Orbital Analysis of Electronic Properties

- HOMO : Localized on the pyrrole π-system and bromine atom, enabling electrophilic substitution at C-3/C-4.

- LUMO : Dominated by the carbonyl group’s π* orbital, facilitating nucleophilic attack at the carboxylate.

- Energy gap (ΔE = LUMO-HOMO): 4.7 eV, indicating moderate reactivity.

Table 3: DFT-derived electronic parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| Band Gap (ΔE) | 4.7 |

属性

IUPAC Name |

ethyl 5-bromo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWSPHLRAHWQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732390 | |

| Record name | Ethyl 5-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740813-37-0 | |

| Record name | Ethyl 5-bromo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-bromo-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromination of Pyrrole Derivatives

The selective bromination at the 5-position of pyrrole is commonly achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is typically conducted in an inert solvent like dichloromethane at low to moderate temperatures (0 °C to room temperature) to minimize side reactions and over-bromination.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | N-bromosuccinimide (NBS) or Br2 | NBS preferred for regioselectivity |

| Solvent | Dichloromethane, tetrahydrofuran (THF) | Non-polar solvents favor selective bromination |

| Temperature | 0 °C to room temperature | Lower temperatures reduce side reactions |

| Reaction time | 30 min to 2 hours | Monitored by TLC or NMR |

| Yield | 50–75% (depending on substrate and conditions) | Purification by silica gel chromatography |

Introduction of the Ethyl Ester Group

The ethyl ester group at the 2-position can be introduced by esterification of the corresponding pyrrole-2-carboxylic acid or by direct synthesis from ethyl 2-pyrrolecarboxylate derivatives. Common methods include:

- Esterification of pyrrole-2-carboxylic acid using ethanol and acid catalysts (e.g., sulfuric acid) under reflux.

- Use of ethyl chloroformate or ethyl bromoacetate in nucleophilic substitution reactions with pyrrole derivatives.

Multi-Step Synthetic Routes

An example of a multi-step synthetic approach is:

- Starting from pyrrole, perform selective bromination at the 5-position using NBS.

- Protect the nitrogen if necessary (e.g., with tosyl or methoxybenzyl groups) to improve regioselectivity.

- Introduce the ethyl ester group via esterification or coupling reactions.

- Deprotect the nitrogen if protection was applied.

- Purify the product by recrystallization or chromatography.

This approach allows for regioselective functionalization and high overall yields.

Halogen Dance and Transmetalation: A regioselective halogen dance reaction followed by in situ transmetalation with zinc reagents has been reported to prepare substituted bromopyrroles, including ethyl 5-bromo-1H-pyrrole-2-carboxylate intermediates. This method allows for regioselective functionalization and subsequent cross-coupling reactions (e.g., Negishi or Suzuki-Miyaura coupling) to introduce further substituents with high precision and yield (~91% in coupling step).

Continuous Flow Reactors: For industrial scale-up, continuous flow synthesis is employed to improve reaction control, safety, and scalability. This is particularly useful for bromination steps that require precise temperature and reagent control to avoid side reactions.

Catalyst and Solvent Optimization: Lewis acid catalysts (e.g., FeCl3) can be used to enhance bromination regioselectivity. Solvent choice (e.g., dichloromethane, THF) and temperature control (0–5 °C) are critical to minimize by-products and maximize yield.

- Purification: Silica gel column chromatography using gradients of ethyl acetate and hexane is standard for isolating the pure product.

- Characterization: The compound is characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction is used to confirm the molecular structure and regioselectivity of substitution.

- Storage: The compound is stored under inert atmosphere at temperatures below -20 °C to maintain stability and prevent decomposition.

| Step | Method/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Bromination | NBS in DCM, 0–25 °C | 50–75 | Regioselective 5-position bromination |

| Esterification | Ethanol with acid catalyst, reflux | 60–85 | Conversion of pyrrole-2-carboxylic acid to ester |

| Protection/Deprotection | Tosyl or methoxybenzyl group as needed | 70–90 | Improves regioselectivity |

| Cross-coupling (optional) | Negishi or Suzuki-Miyaura coupling | ~90 | For further functionalization |

| Purification | Silica gel chromatography | — | Essential for high purity |

The preparation of this compound is well-established through selective bromination of pyrrole derivatives followed by esterification. Advanced methods such as halogen dance reactions combined with transmetalation and cross-coupling provide regioselective and efficient routes for complex derivatives. Industrial processes benefit from continuous flow techniques and catalyst optimization to improve yield and scalability. Analytical characterization ensures the structural integrity and purity of the final product, which is crucial for its application in research and pharmaceutical synthesis.

化学反应分析

Types of Reactions

Ethyl 5-bromo-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dicarboxylates.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of 5-substituted pyrrole-2-carboxylates.

Oxidation: Formation of pyrrole-2,5-dicarboxylates.

Reduction: Formation of 2-hydroxymethyl-5-bromo-1H-pyrrole.

科学研究应用

1.1. Organic Synthesis

Ethyl 5-bromo-1H-pyrrole-2-carboxylate serves as a versatile building block in organic synthesis. Its bromine atom allows for various substitution reactions, enabling the introduction of different functional groups. This property is particularly valuable in the synthesis of more complex organic molecules.

Common Reactions :

- Substitution Reactions : The bromine can be replaced by other halogens or functional groups using reagents like sodium iodide or potassium fluoride.

- Coupling Reactions : It can participate in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.

1.2. Biological Applications

The compound has shown promise in biological research, particularly in studies related to enzyme inhibition and medicinal chemistry.

Case Study :

A study investigated the antitumor activity of derivatives based on pyrrole structures, including this compound. These derivatives were evaluated against various human carcinoma cell lines (A-431, A-549, MDA-MB-468). Results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential for development as antitumor agents .

Industrial Applications

This compound is also relevant in industrial settings, particularly in the production of specialty chemicals and materials.

2.1. Pharmaceutical Intermediates

The compound is utilized as an intermediate in the synthesis of pharmaceutical compounds due to its structural features that allow for further modifications and enhancements in biological activity.

2.2. Specialty Chemicals Production

In industrial applications, this compound can be involved in the production of specialty chemicals that require specific reactivity or structural characteristics derived from its unique pyrrole framework.

作用机制

The mechanism of action of ethyl 5-bromo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s binding affinity and specificity.

相似化合物的比较

Methyl 5-bromo-1H-pyrrole-2-carboxylate

- Structure : Differs by the ester group (methyl vs. ethyl).

- Molecular Weight : 204.03 g/mol (vs. 218.06 for ethyl) .

- Synthesis : Prepared similarly using NBS but starting from methyl 1H-pyrrole-2-carboxylate.

- Applications : Used in Suzuki-Miyaura cross-couplings to introduce pyridyl groups . Also identified as a marine-derived natural product in drug discovery .

- Reactivity : The smaller methyl group may reduce steric hindrance in cross-coupling reactions compared to the ethyl analogue.

Ethyl 4-bromo-1H-pyrrole-2-carboxylate

Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate

Ethyl 5-methyl-1H-pyrrole-2-carboxylate

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

- Structure : Features formyl and methyl substituents, altering electronic and steric profiles.

- Applications : The formyl group enables nucleophilic additions (e.g., hydrazine derivatives), distinguishing it from brominated analogs .

Comparative Analysis of Key Properties

生物活性

Ethyl 5-bromo-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities. This article provides an overview of its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry, supported by relevant research findings and data tables.

- Chemical Name: this compound

- CAS Number: 740813-37-0

- Molecular Formula: C7H8BrNO

- Molecular Weight: 218.05 g/mol

- Purity: 98% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

- Hydrogen Bonding: The compound can form hydrogen bonds with target proteins, which is essential for its binding affinity.

- π-π Stacking: Due to its aromatic nature, it can engage in π-π interactions, enhancing its stability and interaction with biomolecules .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

These results indicate that the compound can effectively inhibit the growth of these pathogens, highlighting its potential as an antimicrobial agent .

Antiviral and Anticancer Properties

Research has identified pyrrole derivatives, including this compound, as promising candidates for antiviral and anticancer therapies. The compound has shown activity against various viral targets and cancer cell lines, suggesting its role in drug development for these diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its physicochemical properties:

- Solubility: Its solubility in biological fluids impacts absorption and bioavailability.

- Lipophilicity: The lipophilic nature of the compound affects its distribution within the body and interaction with cellular membranes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study evaluating various pyrrole derivatives found that those with halogen substitutions exhibited enhanced antimicrobial activity. This compound was among the compounds showing significant inhibition against tested pathogens .

- Antiviral Activity : In a study focused on hepatitis B virus (HBV), pyrrole derivatives were evaluated for their ability to modulate capsid assembly. This compound demonstrated promising binding characteristics, suggesting potential as an antiviral agent .

- Anticancer Research : Another investigation into pyrrole derivatives revealed that modifications on the pyrrole ring could enhance anticancer activity. The study highlighted the importance of substituents in optimizing the efficacy of compounds like this compound against cancer cells .

常见问题

Q. What are the established synthetic methodologies for preparing Ethyl 5-bromo-1H-pyrrole-2-carboxylate, and how are reaction conditions optimized?

this compound is commonly synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed coupling reactions . For example, in a Suzuki coupling protocol, mthis compound (1.2 eq.) reacts with aryl boronic acids (1.0 eq.) in a H₂O:1,4-dioxane (1:5) solvent system under argon. The reaction employs Pd(PPh₃)₄ (10 mol%) as a catalyst and K₂CO₃ (3.0 eq.) as a base at 110°C for 3 hours, achieving moderate to high yields after purification by column chromatography . Optimization often involves adjusting temperature, catalyst loading, and solvent polarity to enhance efficiency.

Q. What spectroscopic techniques confirm the structure of this compound, and what key data are observed?

- NMR Spectroscopy : The bromine substituent at the 5-position of the pyrrole ring is confirmed by characteristic downfield shifts in ¹H NMR (e.g., δ ~6.5–7.0 ppm for pyrrole protons).

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 405.3 and 407.3 for bromine isotopes) confirm the molecular weight .

- X-ray Crystallography : Derivatives of this compound exhibit planar pyrrole rings with intramolecular hydrogen bonding (N–H⋯O and C–H⋯O), as seen in structurally similar analogs .

Advanced Research Questions

Q. How can microwave-assisted synthesis enhance reaction efficiency for derivatives of this compound?

Microwave (MW) irradiation significantly accelerates cross-coupling reactions. For instance, Pd-catalyzed coupling reactions under MW conditions reduce reaction times from hours to minutes while maintaining high yields (e.g., 70–90% for aryl boronic acid derivatives). MW heating improves energy transfer, reduces side reactions, and is particularly effective for sterically hindered substrates .

Q. What strategies mitigate steric and electronic challenges in cross-coupling reactions involving this compound?

- Steric Hindrance : Ortho-substituted boronic acids can inhibit coupling due to steric clashes. Para- or meta-substituted analogs are preferred, as demonstrated in trifluoromethylphenylboronic acid reactions where ortho-substitution led to no product formation .

- Electronic Effects : Electron-withdrawing groups on the pyrrole ring (e.g., bromine) enhance electrophilicity, facilitating nucleophilic attack in coupling reactions. Catalyst selection (e.g., Pd(dppf)Cl₂ for Suzuki couplings) improves compatibility with electron-deficient systems .

Q. How is this compound utilized in synthesizing bioactive pyrrole carboxamides?

The compound serves as a key intermediate in medicinal chemistry:

N-Benzylation : React with 4-chlorobenzyl chloride and Cs₂CO₃ in DMF to introduce protective groups .

Suzuki Coupling : Attach aryl groups (e.g., phenylboronic acid) to the 4-position of the pyrrole ring .

Hydrolysis and Amidation : Hydrolyze the ester to a carboxylic acid (LiOH/THF-H₂O-EtOH), then couple with amines using EDC∙HCl/HOBt to yield carboxamides with antimicrobial activity .

Q. How does the marine origin of this compound inform its bioactivity?

Isolated from marine sponges (e.g., Lissodendoryx sp.), this compound’s brominated pyrrole scaffold is associated with antimicrobial and antiproliferative properties. Its natural occurrence suggests potential as a lead compound for drug discovery, particularly in targeting bacterial or cancer cell pathways .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。